

# Synthesis of Crk12-IN-1 for Research Applications: A Detailed Guide

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Compound of Interest					
Compound Name:	Crk12-IN-1				
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of **Crk12-IN-1**, a potent inhibitor of cyclin-dependent kinase 12 (Crk12). The information presented here is intended for research and development purposes. **Crk12-IN-1** has demonstrated significant activity against various parasites, including Trypanosoma and Leishmania species, making it a valuable tool for studying the biological functions of Crk12 and for early-stage drug discovery.

The synthesis of **Crk12-IN-1**, also identified in the literature as the preclinical candidate GSK3186899/DDD853651, involves a multi-step chemical process. The protocols outlined below are based on established synthetic routes for pyrazolopyrimidine derivatives, a class of compounds known for their kinase inhibitory activity.

## **Chemical Properties and Activity**

**Crk12-IN-1** is a potent and selective inhibitor of Crk12, a kinase essential for the proliferation of certain parasites. Its inhibitory activity has been quantified in various assays, and the key data is summarized below.



Compound ID	Target	Assay Type	IC50 / EC50 (nM)	Organism	Reference
Crk12-IN-1	Crk12	Enzymatic Assay	-	-	-
Crk12-IN-1	T.b. brucei	Cell-based	-	Trypanosoma brucei brucei	[1][2]
Crk12-IN-1	T. congolense	Cell-based	1.3	Trypanosoma congolense	[1][2]
Crk12-IN-1	T. vivax	Cell-based	18	Trypanosoma vivax	[1][2]
GSK3186899	L. donovani	Intramacroph age	1.4 μΜ	Leishmania donovani	[3]

Note: Specific IC50 values against the isolated Crk12 enzyme for **Crk12-IN-1** are not readily available in the public domain, but its potent cellular activity against parasites strongly suggests high target engagement.

## Synthesis of Crk12-IN-1 (GSK3186899/DDD853651)

The synthesis of **Crk12-IN-1** can be achieved through a convergent synthetic strategy. The following protocols describe the preparation of key intermediates and the final assembly of the molecule.

#### **Experimental Protocols**

Scheme 1: Synthesis of Key Amine Intermediates

A set of key amine intermediates is first synthesized. As an example, the synthesis of a sulfonamide-containing amine is described.

Protocol 1: Synthesis of N-(trans-4-aminocyclohexyl)alkanesulfonamides

Starting Material: N-Boc-trans-1,4-cyclohexanediamine.



- Deprotonation: Dissolve N-Boc-trans-1,4-cyclohexanediamine in a suitable anhydrous solvent (e.g., THF) and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes.
- Sulfonylation: Add the desired sulfonyl chloride (e.g., trifluoropropanesulfonyl chloride) to the reaction mixture and allow it to warm to room temperature overnight.
- Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
- Boc Deprotection: Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature for 2 hours.
- Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the desired amine intermediate.

Scheme 2: Synthesis of the Pyrazolopyrimidine Core

The central pyrazolopyrimidine core is constructed as follows.

Protocol 2: Synthesis of the Functionalized Pyrimidine Intermediate

- Starting Material: 2,4-dichloro-5-pyrimidinecarbonyl chloride.
- Amidation: React the starting material with a suitable amine to form the corresponding amide.
- Selective Displacement: Treat the resulting dichloro-pyrimidine amide with sodium methoxide to selectively displace the chlorine atom at the 4-position with a methoxy group.
- Second Displacement: The remaining chlorine atom at the 2-position is then displaced by reacting with a key amine intermediate from Scheme 1.

Scheme 3: Final Assembly and Thionation

The final steps involve the formation of the pyrazole ring and subsequent modifications.



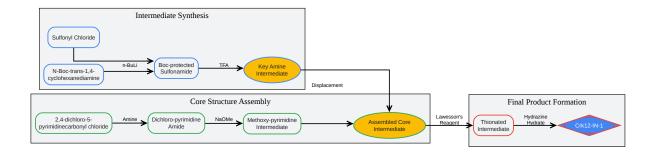
#### Protocol 3: Synthesis of Crk12-IN-1

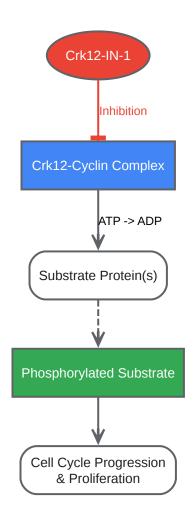
- Thionation: React the pyrimidine intermediate from Protocol 2 with Lawesson's reagent to convert the carbonyl group into a thiocarbonyl.
- Cyclization: Treat the thionated intermediate with hydrazine hydrate to facilitate the cyclization and formation of the pyrazole ring, yielding the final product, **Crk12-IN-1**.
- Purification: Purify the final compound by column chromatography or recrystallization to obtain a high-purity product for research use.

## Visualizing the Synthesis and Biological Pathway

To aid in the understanding of the experimental workflow and the biological context of **Crk12-IN-1**, the following diagrams are provided.







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